molecular formula C6H13Cl2N3O2 B7970795 2-(aminomethyl)-6-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride

2-(aminomethyl)-6-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride

Cat. No.: B7970795
M. Wt: 230.09 g/mol
InChI Key: KVYROBUZXNNKMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-(aminomethyl)-6-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(aminomethyl)-6-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-6-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride involves the inhibition of protein kinase D. By inhibiting PKD, this compound activates the PI3K/AKT signaling pathway, which is crucial for maintaining the undifferentiated state of embryonic stem cells. The molecular targets include PKD isoforms such as PKD1, PKD2, and PKD3 .

Comparison with Similar Compounds

2-(aminomethyl)-6-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride can be compared with other PKD inhibitors. Similar compounds include:

    CID755673: Another PKD inhibitor with similar properties.

    Gö6976: A PKD inhibitor that also targets protein kinase C.

    BPKDi: A selective PKD inhibitor with distinct molecular targets.

The uniqueness of this compound lies in its specific inhibition of PKD and its ability to maintain the pluripotency of embryonic stem cells by activating the PI3K/AKT signaling pathway .

Properties

IUPAC Name

2-(aminomethyl)-6-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH.H2O/c1-4-2-6(10)9-5(3-7)8-4;;;/h2H,3,7H2,1H3,(H,8,9,10);2*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYROBUZXNNKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)CN.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)CN.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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